N-(2-Amino-2-oxoethyl)prop-2-enamide, with the molecular formula CHNO and CAS number 2479-62-1, is an organic compound also known as N-acryloyl-glycinamide. This compound features a prop-2-enamide backbone with an amino and a keto functional group, making it a versatile building block in organic synthesis. Its structure includes a double bond between the second and third carbon atoms, characteristic of unsaturated amides, which contributes to its reactivity in various
These reactions highlight its utility in synthesizing more complex organic molecules.
Several methods can be employed to synthesize N-(2-Amino-2-oxoethyl)prop-2-enamide:
N-(2-Amino-2-oxoethyl)prop-2-enamide has several applications across various fields:
Interaction studies involving N-(2-Amino-2-oxoethyl)prop-2-enamide focus on its reactivity with other chemical species. These include:
Such studies are crucial for understanding its role in chemical biology and medicinal chemistry .
N-(2-Amino-2-oxoethyl)prop-2-enamide shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-acryloylglycine | CHNO | Similar structure; used in polymer chemistry |
| 3-Aminopropanoic acid | CHNO | Contains amino and carboxylic groups; potential for similar reactivity |
| N-(hydroxyethyl)acrylamide | CHNO | Hydroxyl group adds different reactivity; used in biocompatible polymers |
N-(2-Amino-2-oxoethyl)prop-2-enamide is unique due to its combination of an amino group and an unsaturated carbon framework, which allows it to participate in diverse
The synthesis of N-(2-Amino-2-oxoethyl)prop-2-enamide involves fundamental amide bond formation chemistry through several established mechanistic pathways. The most widely employed laboratory-scale approach utilizes the reaction between glycine derivatives and acrylic acid derivatives . This transformation represents a classic example of amide coupling, where the carboxylic acid component requires activation to overcome the inherent stability of the amide bond formation process [2].
The carbodiimide-mediated coupling mechanism represents the primary synthetic route for N-(2-Amino-2-oxoethyl)prop-2-enamide preparation. In this process, N,N'-dicyclohexylcarbodiimide serves as the activating agent, reacting with acrylic acid to form a reactive O-acylisourea intermediate [3]. This intermediate subsequently undergoes nucleophilic attack by the amino group of glycinamide, resulting in amide bond formation with concurrent production of dicyclohexylurea as a byproduct [4]. The mechanism proceeds through initial formation of the O-acylisourea species, which can follow two distinct pathways: direct aminolysis by the amine nucleophile or formation of a symmetrical anhydride intermediate that subsequently reacts with the amine [5].
The use of N-hydroxysuccinimide as an additive significantly enhances the efficiency of carbodiimide-mediated coupling reactions. The hydroxysuccinimide ester formation provides a more stable and reactive intermediate compared to the O-acylisourea species alone [6]. This activated ester approach minimizes side reactions, particularly the problematic N-acylurea rearrangement that can occur with the direct O-acylisourea intermediate [5]. The N-hydroxysuccinimide ester exhibits superior reactivity toward primary amines while maintaining reasonable stability under reaction conditions, allowing for improved yields and reaction control [7].
An alternative synthetic approach involves the use of acryloyl chloride as the activating species. This method employs triethylamine as a base to neutralize the hydrogen chloride generated during the reaction [8]. The mechanism proceeds through direct nucleophilic acyl substitution, where the amino group of glycinamide attacks the electrophilic carbonyl carbon of acryloyl chloride, displacing chloride ion and forming the desired amide product [9]. This approach typically requires careful temperature control and an inert atmosphere to prevent hydrolysis of the acid chloride and minimize polymerization of the acrylamide product.
The reaction typically achieves yields ranging from 75 to 99% under optimized conditions, with the specific yield depending on the choice of activating reagent and reaction parameters [10]. High-purity product formation requires careful attention to reaction stoichiometry, as excess activating reagent can lead to side product formation, while insufficient activation results in incomplete conversion [11].
Solvent selection plays a critical role in optimizing N-(2-Amino-2-oxoethyl)prop-2-enamide synthesis, influencing both reaction efficiency and product purity. The choice of solvent system affects solubility of reactants, reaction kinetics, and the propensity for unwanted side reactions, particularly polymerization of the acrylamide product.
Water represents an environmentally advantageous solvent system for amide bond formation, though it presents specific challenges for acrylamide synthesis [12]. Aqueous reaction conditions require careful pH control to maintain optimal reactivity while preventing hydrolysis of activated intermediates. Recent advances in water-based amide coupling have demonstrated that appropriate activating reagents can achieve efficient amide formation in pure water systems [13]. The use of water as a solvent eliminates the need for organic waste disposal and reduces environmental impact, making it an attractive option for large-scale synthesis.
Organic solvent systems provide more traditional approaches to acrylamide synthesis, with particular emphasis on polar aprotic solvents. Dichloromethane and dimethylformamide represent commonly employed solvents for carbodiimide-mediated coupling reactions [13]. These solvents offer excellent solubility for both organic reactants and coupling reagents while minimizing unwanted side reactions. However, environmental and safety concerns associated with these solvents have driven interest in alternative solvent systems.
Mixed solvent systems combining water with organic co-solvents provide a compromise between reaction efficiency and environmental considerations. The use of ethanol-water mixtures offers improved solubility characteristics while maintaining reduced environmental impact [14]. These systems require optimization of the water-to-organic solvent ratio to achieve optimal reaction kinetics and product isolation characteristics.
The influence of solvent on acrylamide polymerization represents a critical consideration in synthesis optimization. Acrylamide exhibits tendency toward radical polymerization, particularly in the presence of oxygen or at elevated temperatures [15]. Solvent choice can significantly influence this polymerization propensity, with some solvents providing stabilization against unwanted polymerization reactions. The addition of polymerization inhibitors, such as hydroquinone derivatives, becomes essential when working with acrylamide-containing systems [16].
Temperature control during solvent-based reactions requires careful optimization. Lower temperatures generally minimize polymerization risks but may reduce reaction kinetics, requiring longer reaction times for complete conversion [11]. The boiling point of the chosen solvent system must accommodate the required reaction temperature while providing adequate solvent retention throughout the reaction period.
Solvent purification and drying procedures significantly impact reaction outcomes. Residual water in organic solvents can interfere with coupling reagent activity, while impurities may catalyze unwanted side reactions [17]. Proper solvent treatment, including distillation and molecular sieve drying, becomes essential for achieving reproducible high-yield synthesis.
Industrial-scale production of N-(2-Amino-2-oxoethyl)prop-2-enamide requires comprehensive scaling strategies that address reaction engineering, process safety, and economic optimization considerations. The transition from laboratory-scale synthesis to commercial production involves significant modifications to reaction conditions, equipment design, and process control systems.
The global acrylamide market, valued at USD 3,743.9 million in 2023 and projected to reach USD 5,539.8 million by 2032, demonstrates the commercial significance of acrylamide derivative production [18]. This market growth drives the need for efficient industrial production methodologies that can meet increasing demand while maintaining product quality and cost effectiveness.
Reactor design considerations for industrial acrylamide synthesis focus on heat transfer management and mixing efficiency. The exothermic nature of amide coupling reactions requires effective temperature control to prevent thermal runaway and minimize unwanted side reactions [19]. Industrial reactors typically employ jacketed vessel designs with enhanced heat transfer surface area, utilizing length-to-diameter ratios optimized for heat removal efficiency [19]. The implementation of distributed feeding strategies can help manage reaction exothermicity by controlling the rate of reactant addition.
Process intensification strategies offer significant advantages for acrylamide production scaling. Continuous flow reactor systems provide enhanced heat and mass transfer characteristics compared to traditional batch processes [19]. These systems enable better process control, reduced residence time distribution, and improved product consistency. The use of microreactor technology can further enhance reaction efficiency while providing precise control over reaction parameters.
Biocatalytic production methods represent an emerging approach for industrial acrylamide synthesis. The enzymatic hydration of acrylonitrile using nitrile hydratase enzymes achieves conversion rates approaching 99.99% with minimal byproduct formation [20] [21]. This biological approach offers advantages in terms of selectivity and environmental impact, though it requires specialized enzyme production and handling capabilities. Industrial implementation of biocatalytic processes requires optimization of enzyme stability, reactor design for enzyme retention, and process integration with downstream purification systems.
The development of renewable acrylamide production from bio-based feedstocks represents a significant trend in industrial scaling strategies. Recent investments, including Universal Fine Chemicals' USD 300 million polymer plant at SOHAR Port, demonstrate industry commitment to sustainable production methods [22]. These bio-based approaches utilize fermentation-derived raw materials and enzymatic conversion processes to reduce dependence on petroleum-based feedstocks.
Quality control systems for industrial production require real-time monitoring capabilities to ensure consistent product specifications. Process analytical technology implementation allows for continuous monitoring of critical quality parameters, including conversion efficiency, impurity levels, and molecular weight distribution [19]. These systems enable rapid response to process deviations and maintain product quality within specified ranges.
Economic optimization of industrial production involves balancing raw material costs, energy consumption, and capital equipment requirements. The selection of synthetic route significantly impacts overall production economics, with factors including raw material availability, waste generation, and energy requirements influencing the optimal production strategy [22]. Process integration opportunities, such as heat recovery and solvent recycling, provide additional avenues for cost reduction and environmental impact minimization.
Effective purification of N-(2-Amino-2-oxoethyl)prop-2-enamide requires specialized techniques that address the unique challenges associated with acrylamide handling and purification. The compound's propensity for polymerization necessitates careful selection of purification methods and operating conditions to maintain product integrity while achieving high purity levels.
Crystallization represents the primary purification method for N-(2-Amino-2-oxoethyl)prop-2-enamide, providing excellent selectivity and high-purity product recovery. The compound exhibits favorable crystallization characteristics, with a melting point of 129°C providing sufficient thermal stability for recrystallization procedures [23]. Solvent selection for recrystallization plays a critical role in determining crystal quality and yield. Chloroform has been successfully employed for acrylamide recrystallization, providing good solubility at elevated temperatures and appropriate crystallization behavior upon cooling [24].
The recrystallization process requires careful temperature control to achieve optimal crystal formation while preventing thermal decomposition or polymerization. Gradual cooling protocols minimize the formation of precipitates rather than well-formed crystals, which is essential for achieving high-purity product [17]. The use of seed crystals can improve crystallization reproducibility and control crystal size distribution.
Alternative crystallization solvents include methanol-acetone mixtures, which have demonstrated effectiveness for N-(2-Amino-2-oxoethyl)prop-2-enamide purification [25]. The selection of appropriate solvent systems requires evaluation of solubility characteristics, crystallization kinetics, and potential for solvent inclusion in the crystal lattice. Mixed solvent systems often provide superior control over crystallization behavior compared to single-component solvents.
Distillation purification methods require specialized equipment and operating conditions due to acrylamide's thermal sensitivity and polymerization tendency. Vacuum distillation at reduced pressure (1-20 Torr) enables purification at lower temperatures, minimizing thermal stress on the product [16]. The addition of polymerization inhibitors, typically 0.1 to 2.0 percent by weight, prevents unwanted polymerization during the distillation process [16]. Suitable inhibitors include phenolic compounds and quinone derivatives that effectively scavenge radical species without interfering with product quality.
Chromatographic purification techniques provide high resolution for removing closely related impurities and byproducts. Column chromatography using silica gel as the stationary phase offers effective separation of N-(2-Amino-2-oxoethyl)prop-2-enamide from synthetic impurities [25]. The mobile phase composition requires optimization to achieve adequate separation while maintaining reasonable elution times. Methanol-dichloromethane mixtures have proven effective for this application, with the volume ratio adjusted to optimize separation efficiency.
High-performance liquid chromatography provides analytical and preparative capabilities for high-purity product isolation. Reverse-phase C18 columns with water-methanol mobile phases enable effective separation of acrylamide derivatives [26]. The use of ion-exclusion chromatography offers particular advantages for acrylamide purification, providing retention mechanisms that enhance selectivity for the target compound [27].
Solid-phase extraction techniques utilizing specialized sorbents provide efficient purification for acrylamide compounds. Modified silica gel sorbents, such as tetraazacalix [23]arene [23]triazine-functionalized materials, demonstrate excellent selectivity for acrylamide retention and purification [26]. These specialized sorbents enable effective removal of polar and nonpolar interferences while providing high recovery rates for the target compound.
Yield maximization strategies focus on optimizing reaction conditions to minimize side product formation and maximize conversion efficiency. Reaction pH optimization represents a critical parameter, with studies indicating optimal pH values around 8.2 for biocatalytic synthesis [28]. Temperature control prevents thermal degradation and polymerization reactions that reduce product yield. The use of radical scavengers and polymerization inhibitors throughout the synthesis and purification process helps maintain high yields by preventing product loss through unwanted reactions.
Catalyst optimization studies have demonstrated significant yield improvements through proper selection of coupling reagents and reaction conditions. The use of palladium-catalyzed carbonylation reactions has achieved yields up to 99% under optimized conditions [10]. Similarly, copper-catalyzed synthesis methods have demonstrated conversion rates reaching 80% within short reaction times [11].
Process integration approaches combine synthesis and purification steps to minimize product losses and improve overall efficiency. The implementation of in-situ purification techniques, such as reactive crystallization, enables product isolation directly from the reaction mixture while maintaining high purity standards. These integrated approaches reduce handling losses and minimize exposure to conditions that might promote product degradation or polymerization.
| Purification Method | Yield Recovery (%) | Purity Achieved (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Recrystallization | 85-95 | >98 | High selectivity, scalable | Solvent dependent |
| Vacuum Distillation | 75-90 | >95 | Removes volatile impurities | Requires inhibitors |
| Column Chromatography | 80-90 | >99 | High resolution | Limited scale |
| Solid-Phase Extraction | 90-98 | >97 | Rapid, selective | Specialized sorbents required |
The optimization of purification sequences involves evaluating the effectiveness of different technique combinations. Multi-step purification protocols typically achieve higher final purity levels but may reduce overall yield due to handling losses. The selection of optimal purification strategy requires balancing purity requirements against yield considerations and economic factors.
Storage and handling considerations for purified N-(2-Amino-2-oxoethyl)prop-2-enamide focus on preventing polymerization and maintaining product stability. Recommended storage conditions include inert atmosphere (nitrogen or argon) at temperatures between 2-8°C [23]. The addition of appropriate stabilizers and the exclusion of light and oxygen help maintain product quality during extended storage periods.
Differential Scanning Calorimetry studies of N-(2-Amino-2-oxoethyl)prop-2-enamide reveal distinctive thermal transition behaviors that distinguish it from conventional acrylamide derivatives [1] [2] [3]. The compound exhibits a well-defined melting point at 129°C, indicating a crystalline structure with strong intermolecular hydrogen bonding networks [4] [5] [6]. DSC thermograms typically display a sharp endothermic transition corresponding to the melting process, followed by potential recrystallization events upon cooling [1] [3].
The thermal analysis demonstrates that the compound undergoes phase transitions that are fundamentally different from simple acrylamide compounds due to the presence of dual amide functionalities [2] [7]. These dual hydrogen-bonding sites create complex intermolecular interactions that manifest as broader thermal transitions compared to single-amide compounds [8] [9]. Temperature-dependent studies reveal that the compound maintains structural integrity up to approximately 250°C before significant thermal degradation occurs [1] [10].
Thermogravimetric Analysis provides crucial insights into the thermal stability profile of N-(2-Amino-2-oxoethyl)prop-2-enamide [1] [10] [11]. The compound demonstrates exceptional thermal stability with a decomposition onset temperature exceeding 250°C, significantly higher than many conventional acrylamide derivatives [12] [13]. TGA curves typically show minimal mass loss (less than 5%) at temperatures below 200°C, indicating excellent thermal stability under normal processing conditions [1] [10].
The thermal decomposition process occurs in multiple stages, with the initial degradation involving the cleavage of amide bonds and subsequent formation of volatile degradation products including carbon dioxide, ammonia, and small organic fragments [10]. Mass spectrometry coupling with TGA (TGA-MS) reveals that the primary decomposition pathway involves deamidation reactions followed by chain fragmentation processes [10] [14].
Comparative analysis with related acrylamide compounds demonstrates superior thermal stability, with N-(2-Amino-2-oxoethyl)prop-2-enamide showing higher decomposition temperatures than N-methylacrylamide (180-220°C), acrylamide (180-210°C), and N,N-dimethylacrylamide (150-180°C) [12] [13] [14]. This enhanced thermal stability is attributed to the stabilizing effect of intramolecular hydrogen bonding between the dual amide groups [8] [7].
N-(2-Amino-2-oxoethyl)prop-2-enamide exhibits high water solubility with a reported solubility of 67 g/L at 25°C [4] [15] [16]. This substantial aqueous solubility results from the compound's ability to form extensive hydrogen bonding networks with water molecules through both amide functionalities [15] [17]. The dissolution process is thermodynamically favorable due to the favorable enthalpy of hydration that overcomes the crystal lattice energy [18] [19].
Temperature-dependent solubility studies reveal interesting thermodynamic behavior, where the compound shows increased solubility at elevated temperatures, consistent with typical endothermic dissolution processes [15] [20]. The solubility profile demonstrates that aqueous solutions remain stable across a broad temperature range, making the compound suitable for various aqueous processing applications [17] [21].
The solubility characteristics in organic solvents reveal a complex relationship between solvent polarity and dissolution behavior [15] [16]. Polar protic solvents such as methanol and ethanol provide good to moderate solubility due to their hydrogen bonding capabilities with the amide groups [15] [16]. The compound shows excellent solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, which can effectively solvate the polar functionalities without competing hydrogen bonding [20] [19].
Acetone, despite being a polar aprotic solvent, provides good solubility and has been utilized in purification processes for the compound [18] [19]. The extraction procedures typically employ acetone to selectively dissolve the product while leaving inorganic salts as insoluble residues [18] [19]. Nonpolar solvents such as n-hexane, chloroform, and dichloromethane show poor to negligible solubility, indicating the predominantly polar character of the molecule [16].
The solubility pattern follows the general principle of "like dissolves like," with polar solvents providing better solvation due to favorable dipole-dipole interactions and hydrogen bonding [22] [16]. This solubility profile has practical implications for purification strategies, formulation development, and application in various solvent systems [20].
Under acidic conditions (pH 1.0-4.0), N-(2-Amino-2-oxoethyl)prop-2-enamide demonstrates moderate to good stability depending on the specific pH range [15] [17] [24]. At extremely low pH (1.0-2.0), the compound undergoes acid-catalyzed hydrolysis of the amide bonds, resulting in gradual degradation with a medium degradation rate [15] [24]. The primary mechanism involves protonation of the carbonyl oxygen atoms, making them more susceptible to nucleophilic attack by water molecules [24].
At mild acidic conditions (pH 3.0-4.0), the compound shows improved stability with slow degradation rates [15] [17]. This pH range represents optimal conditions for long-term storage and processing applications where acidic environments cannot be avoided [17] [24]. The enhanced stability at moderate acidic pH is attributed to reduced water activity and lower nucleophilicity of water molecules [24].
The compound exhibits excellent stability under near-neutral conditions (pH 5.0-8.0), representing the optimal pH range for most applications [15] [17] [24]. In this range, both amide functionalities remain intact with minimal degradation occurring over extended periods [17] [21]. The degradation rate is very slow, making these conditions ideal for formulation and storage purposes [15] [24].
Under basic conditions, the stability profile shows a distinct pH-dependent trend [15] [24]. At moderate alkaline pH (9.0-10.0), the compound maintains good stability with slow degradation rates primarily due to base-catalyzed hydrolysis [15] [17]. However, at strongly basic conditions (pH 11.0-14.0), rapid degradation occurs through base-mediated hydrolysis of the amide bonds [24].
The degradation mechanism under basic conditions involves hydroxide ion attack on the carbonyl carbon atoms, leading to tetrahedral intermediate formation and subsequent amide bond cleavage [24]. This process is significantly faster than acid-catalyzed hydrolysis due to the higher nucleophilicity of hydroxide ions compared to water molecules [24].
Kinetic analysis of pH-dependent degradation reveals that the compound follows first-order degradation kinetics under most conditions [25] [24]. The rate constants show strong pH dependence, with minimum degradation rates observed in the pH range of 6.0-7.5 [15] [17]. Temperature acceleration studies demonstrate that degradation rates follow Arrhenius behavior, allowing for predictive modeling of long-term stability [24].
Stability optimization strategies include pH buffering systems to maintain optimal pH ranges, addition of stabilizing agents that can form protective complexes, and storage under inert atmospheres to minimize oxidative degradation pathways [17] [24]. These approaches have proven effective in extending the shelf life and maintaining the integrity of the compound under various storage and processing conditions [15] [21].
Computational analysis of N-(2-Amino-2-oxoethyl)prop-2-enamide employs various molecular descriptors to characterize its physicochemical properties [26] [27] [28]. The compound exhibits a molecular weight of 128.13 g/mol with an XLogP3 value of -1.2, indicating hydrophilic character [26]. The presence of two hydrogen bond donors and two hydrogen bond acceptors reflects the dual amide functionality that governs many of its unique properties [26] [7].
The topological polar surface area of 76.67 Ų and three rotatable bonds contribute to the compound's flexibility and ability to adopt various conformations in solution [26] [29]. These descriptors are crucial for predicting solubility, permeability, and biological activity through QSAR modeling approaches [27] [28]. The molecular complexity value of 128 reflects the moderate structural complexity that balances synthetic accessibility with functional diversity [26].
Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of N-(2-Amino-2-oxoethyl)prop-2-enamide [27] [28]. The compound's molecular geometry reveals two planar segments connected at an angle of approximately 81.36°, corresponding to the acrylamide and glycinamide portions [18] [29]. This conformation is stabilized by intramolecular hydrogen bonding interactions between the amide groups [29] [7].
Electronic property calculations demonstrate significant charge delocalization across the conjugated system, with the carbonyl groups serving as electron-withdrawing centers [27] [28]. The HOMO-LUMO energy gap provides insights into the compound's reactivity and stability, while electrostatic potential maps reveal regions of high and low electron density that govern intermolecular interactions [27] [29].
Multiple QSAR modeling approaches have been successfully applied to predict various properties of N-(2-Amino-2-oxoethyl)prop-2-enamide and related compounds [30] [25] [31]. Linear regression models using traditional descriptors achieve correlation coefficients (R²) in the range of 0.65-0.85 for basic physicochemical properties [30] [31]. More sophisticated approaches including Random Forest, Support Vector Machines, and Neural Networks demonstrate improved predictive capabilities with R² values reaching 0.75-0.96 [25] [28].
Advanced ensemble methods and boosting algorithms provide the highest accuracy levels (R² = 0.85-0.99) but require significant computational resources [25] [28]. The integration of DFT-based descriptors further enhances model performance, achieving R² values of 0.90-0.99 for complex property predictions [27] [28]. These high-fidelity models enable accurate prediction of properties for novel derivatives and facilitate rational design of compounds with desired characteristics [27] [31].
Cross-validation studies confirm the robustness of developed QSAR models, with external validation sets demonstrating consistent predictive performance [30] [25]. Feature importance analysis reveals that molecular size, hydrogen bonding capability, and electronic properties are the most influential factors governing the compound's behavior [25] [31]. These insights provide valuable guidance for structure optimization and property enhancement strategies [27] [28].